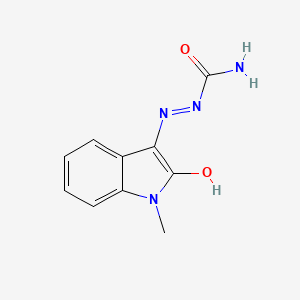
Methyl 3-(4-ethylanilino)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(4-ethylanilino)propanoate: is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a methyl ester group attached to a propanoate backbone, with an ethylanilino substituent on the third carbon of the propanoate chain.
准备方法
Synthetic Routes and Reaction Conditions: Methyl 3-(4-ethylanilino)propanoate can be synthesized through the esterification of 3-(4-ethylanilino)propanoic acid with methanol. The reaction typically requires an acid catalyst such as sulfuric acid or hydrochloric acid and is carried out under reflux conditions to drive the reaction to completion.
Industrial Production Methods: Industrial production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of anhydrous conditions and a continuous flow reactor can enhance the efficiency of the esterification process.
化学反应分析
Types of Reactions:
Oxidation: Methyl 3-(4-ethylanilino)propanoate can undergo oxidation reactions, particularly at the ethylanilino group. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), targeting the ester group to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions (OH-) can replace the methoxy group to form the corresponding carboxylate.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Aqueous NaOH or KOH under reflux.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylates.
科学研究应用
Chemistry: Methyl 3-(4-ethylanilino)propanoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its ester group makes it a versatile building block for various chemical transformations.
Biology: In biological research, this compound can be used as a model ester to study enzymatic hydrolysis by esterases. It can also serve as a substrate in studies involving metabolic pathways of esters.
Industry: In the industrial sector, this compound can be used in the manufacture of fragrances and flavoring agents due to its ester functionality.
作用机制
The mechanism by which methyl 3-(4-ethylanilino)propanoate exerts its effects depends on the specific context of its use. In enzymatic hydrolysis, esterases catalyze the cleavage of the ester bond, releasing the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved include the active sites of esterases and the subsequent metabolic pathways of the hydrolysis products.
相似化合物的比较
Methyl propionate: A simpler ester with a similar propanoate backbone but lacking the ethylanilino substituent.
Ethyl acetate: Another ester commonly used in organic synthesis and as a solvent, with a similar ester functionality but different substituents.
Uniqueness: Methyl 3-(4-ethylanilino)propanoate is unique due to the presence of the ethylanilino group, which imparts distinct chemical properties and reactivity compared to simpler esters. This substituent can influence the compound’s behavior in chemical reactions and its interactions with biological systems.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
methyl 3-(4-ethylanilino)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-3-10-4-6-11(7-5-10)13-9-8-12(14)15-2/h4-7,13H,3,8-9H2,1-2H3 |
InChI 键 |
FFYQKFUSRONJLU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-Azido-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12110318.png)
![8-amino-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B12110321.png)


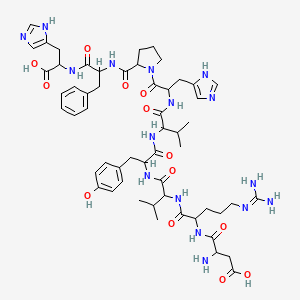
![2-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6,6-bis(hydroxymethyl)-2-methoxyoxane-3,4,5-triol](/img/structure/B12110351.png)

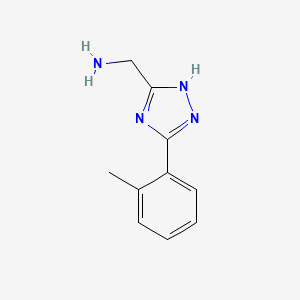
![N-[3-(diethylamino)propyl]-2-(12-methyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,11-trien-10-yl)acetamide](/img/structure/B12110377.png)
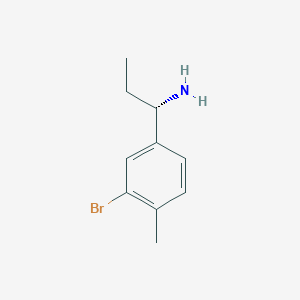
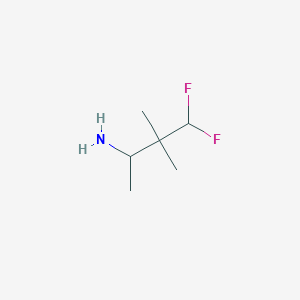
![(2S)-2-Amino-3-phenyl-N-[4-(piperidin-1-YL)phenyl]propanamide](/img/structure/B12110391.png)

